![molecular formula C9H9BrO3 B1290266 6-Bromo-3-methoxy-2-methylbenzoic acid CAS No. 55289-17-3](/img/structure/B1290266.png)
6-Bromo-3-methoxy-2-methylbenzoic acid
Overview
Description
6-Bromo-3-methoxy-2-methylbenzoic acid is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-methoxy-2-methylbenzoic acid consists of a benzene ring substituted with a bromo group (Br), a methoxy group (OCH3), and a methyl group (CH3) at positions 6, 3, and 2 respectively . The carboxylic acid group (COOH) is attached to the benzene ring .Physical And Chemical Properties Analysis
6-Bromo-3-methoxy-2-methylbenzoic acid is a solid substance . It has a molecular weight of 245.07 . The predicted boiling point is 347.8±42.0 °C and the predicted density is 1.546±0.06 g/cm3 .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 6-Bromo-3-methoxy-2-methylbenzoic acid is utilized as a building block for the synthesis of diverse biologically active molecules. Its bromo and methoxy groups are particularly useful in facilitating further chemical modifications, such as Suzuki coupling reactions, which are pivotal in creating complex pharmaceutical compounds .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. The presence of a bromine atom makes it a good candidate for nucleophilic substitution reactions, allowing for the introduction of various functional groups that can lead to the development of new organic compounds with potential applications in different industries .
Industrial Applications
While specific industrial applications of 6-Bromo-3-methoxy-2-methylbenzoic acid are not extensively documented, similar brominated aromatic compounds are often used in the manufacture of dyes, pigments, and flame retardants due to their stability and reactivity .
Analytical Chemistry
In analytical chemistry, derivatives of benzoic acid like 6-Bromo-3-methoxy-2-methylbenzoic acid can be used as standards or reagents in chromatographic analysis and other quantitative methods to determine the presence of specific compounds within a mixture .
Environmental Science
The environmental impact of brominated compounds is a subject of research6-Bromo-3-methoxy-2-methylbenzoic acid could potentially be used in studies related to the environmental fate of brominated organic chemicals, which are known to be persistent in the environment .
Material Science
In material science, the brominated aromatic structure of 6-Bromo-3-methoxy-2-methylbenzoic acid may be explored for the development of new polymeric materials, especially in the context of creating flame-retardant polymers .
Biochemistry Research
Biochemists may investigate 6-Bromo-3-methoxy-2-methylbenzoic acid as a precursor for biochemical probes or as a moiety in the modification of peptides and proteins, which can be used to study biological processes or as part of drug discovery efforts .
Pharmacology
In pharmacology, the compound’s potential to serve as a precursor in the synthesis of various pharmacologically active agents is of interest. It could be used to develop new drug candidates, especially in the areas targeting bromine’s role in biological systems .
Safety And Hazards
properties
IUPAC Name |
6-bromo-3-methoxy-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-7(13-2)4-3-6(10)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCRLMJCFUNZNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90605124 | |
Record name | 6-Bromo-3-methoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methoxy-2-methylbenzoic acid | |
CAS RN |
55289-17-3 | |
Record name | 6-Bromo-3-methoxy-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55289-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-methoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3-methoxy-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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